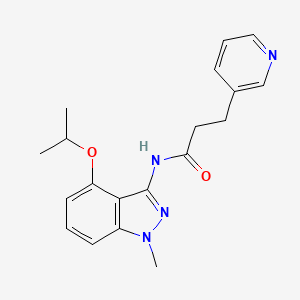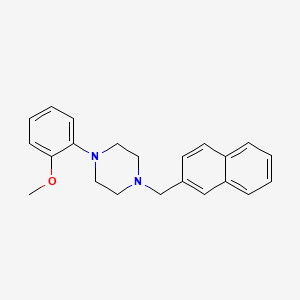
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group and a naphthalen-2-ylmethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with naphthalen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or naphthalen-2-ylmethyl groups, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically results in hydrogenated derivatives .
Scientific Research Applications
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The methoxyphenyl and naphthalen-2-ylmethyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the context.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Lacks the naphthalen-2-ylmethyl group, resulting in different chemical and biological properties.
1-(Naphthalen-2-ylmethyl)piperazine: Lacks the methoxyphenyl group, leading to variations in reactivity and applications.
4-(Naphthalen-2-ylmethyl)piperazine: Similar structure but without the methoxyphenyl group, affecting its binding and activity profiles.
The uniqueness of this compound lies in the combination of both the methoxyphenyl and naphthalen-2-ylmethyl groups, which confer distinct chemical and biological properties that are not observed in the individual components.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-9-5-4-8-21(22)24-14-12-23(13-15-24)17-18-10-11-19-6-2-3-7-20(19)16-18/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCTVBBESRSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
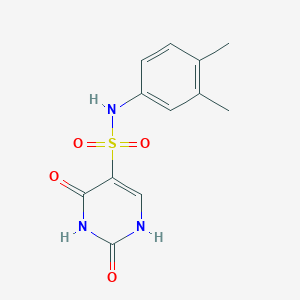
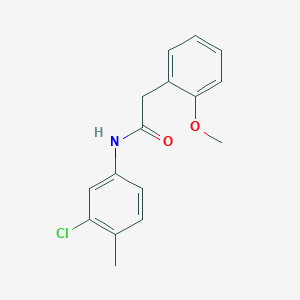
![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
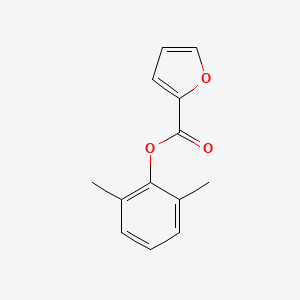
![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
